molecular formula C8H17NO2S B13569960 Ethyl 3-amino-5-(methylthio)pentanoate

Ethyl 3-amino-5-(methylthio)pentanoate

Cat. No.: B13569960
M. Wt: 191.29 g/mol
InChI Key: IUOGKHWXMHRCFV-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-(methylthio)pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is particularly interesting due to its unique structure, which includes an amino group and a methylthio group attached to a pentanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-5-(methylthio)pentanoate can be synthesized through the esterification of 3-amino-5-(methylthio)pentanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maintain the desired temperature and pressure, ensuring efficient conversion of the starting materials to the ester product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(methylthio)pentanoate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-amino-5-(methylthio)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-amino-5-(methylthio)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acid form. The methylthio group may also play a role in modulating the compound’s activity by interacting with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Ethyl 3-amino-5-(methylthio)pentanoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-5-(methylthio)butanoate: Similar structure but with a shorter carbon chain.

    Ethyl 3-amino-5-(ethylthio)pentanoate: Similar structure but with an ethylthio group instead of a methylthio group.

    Ethyl 3-amino-5-(methylthio)hexanoate: Similar structure but with a longer carbon chain.

The uniqueness of this compound lies in its specific combination of functional groups and carbon chain length, which can influence its reactivity and interactions in various applications .

Properties

Molecular Formula

C8H17NO2S

Molecular Weight

191.29 g/mol

IUPAC Name

ethyl 3-amino-5-methylsulfanylpentanoate

InChI

InChI=1S/C8H17NO2S/c1-3-11-8(10)6-7(9)4-5-12-2/h7H,3-6,9H2,1-2H3

InChI Key

IUOGKHWXMHRCFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CCSC)N

Origin of Product

United States

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